3-Methyl-4-(4-methylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(4-methylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol is a heterocyclic compound that belongs to the class of benzotriazines This compound is characterized by its unique structure, which includes a benzotriazine ring fused with a phenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-methylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol typically involves the condensation of 3-methyl-1-phenylpyrazol-5-one with aromatic aldehydes. One efficient method reported involves the use of 1,3-disulfonic acid imidazolium tetrachloroaluminate as a catalyst . This green and simple method allows for high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(4-methylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Methyl-4-(4-methylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-ol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis, while its cytotoxic effects on cancer cells may involve the induction of apoptosis through p53-mediated pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its antimicrobial and anticancer properties.
Pyrazole: Widely studied for its diverse biological activities
Properties
CAS No. |
85010-45-3 |
---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
3-methyl-4-(4-methylphenyl)-1,2,3-benzotriazin-4-ol |
InChI |
InChI=1S/C15H15N3O/c1-11-7-9-12(10-8-11)15(19)13-5-3-4-6-14(13)16-17-18(15)2/h3-10,19H,1-2H3 |
InChI Key |
RJNUGUHYHJYXJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3N=NN2C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.